2-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide
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Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluoro-substituted indole ring and a methoxypyridine moiety connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetamide Linkage Formation: The acetamide linkage is formed by reacting the fluoro-substituted indole with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.
Methoxypyridine Introduction: The final step involves coupling the acetamide intermediate with 6-methoxypyridine-3-amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide
- 2-(6-bromo-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide
- 2-(6-methyl-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide
Uniqueness
2-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14FN3O2 |
---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C16H14FN3O2/c1-22-16-5-4-13(9-18-16)19-15(21)10-20-7-6-11-2-3-12(17)8-14(11)20/h2-9H,10H2,1H3,(H,19,21) |
InChI Key |
PAUCGUNNBOFRJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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